LogP Differential: Lower Lipophilicity of 3-Bromo-4-chlorotoluene Versus 4-Bromo-3-chlorotoluene
3-Bromo-4-chlorotoluene exhibits a calculated LogP of 3.41, substantially lower than the LogP of 3.95 reported for its positional isomer 4-bromo-3-chlorotoluene (CAS 6627-51-6), yielding a ΔLogP of approximately 0.54 log units [1][2]. A third computational source independently estimates an XLogP of 3.6 for 4-bromo-3-chlorotoluene, confirming a consistently lower lipophilicity for the target compound [3]. This difference arises from the altered spatial arrangement of the bromine and chlorine substituents, which modifies the molecular dipole moment and solvation free energy.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 3.41 (molbase.cn) |
| Comparator Or Baseline | 4-Bromo-3-chlorotoluene (CAS 6627-51-6): LogP = 3.95 (chemsrc.com); XLogP = 3.6 (chem.labr.cc) |
| Quantified Difference | ΔLogP = 0.54 log units (target vs. 4-bromo isomer, molbase vs. chemsrc); ΔXLogP ≈ 0.19 log units (target LogP 3.41 vs. comparator XLogP 3.6) |
| Conditions | Computed partition coefficients from different algorithmic implementations (Molbase, Chemsrc, PubChem XLogP3-AA) |
Why This Matters
A ΔLogP of 0.54 units represents a >3-fold difference in partitioning between octanol and water, directly impacting reversed-phase HPLC retention times, extraction efficiency, and predicted membrane permeability for any pharmaceutical intermediate derived from this scaffold.
- [1] Molbase. 3-Bromo-4-chlorotoluene. LogP 3.4109. https://qiye.molbase.cn/ (accessed 2025). View Source
- [2] Chemsrc. 4-Bromo-3-chlorotoluene (CAS 6627-51-6). LogP 3.95. https://m.chemsrc.com/ (accessed 2025). View Source
- [3] Chem.labr.cc. 4-Bromo-3-chlorotoluene (CAS 6627-51-6). XLogP 3.6. https://chem.labr.cc/ (accessed 2025). View Source
